molecular formula C10H10Cl3NO B11947810 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide CAS No. 18823-69-3

2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11947810
CAS No.: 18823-69-3
M. Wt: 266.5 g/mol
InChI Key: PDSOAPNQXHFOIE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol . It is known for its unique chemical structure, which includes a trichloromethyl group and a dimethylphenyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,4-dimethylaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . The trichloromethyl group and the amide bond play crucial roles in these interactions, leading to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of both the trichloromethyl and dimethylphenyl groups. This combination imparts distinctive chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

18823-69-3

Molecular Formula

C10H10Cl3NO

Molecular Weight

266.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C10H10Cl3NO/c1-6-3-4-8(5-7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

PDSOAPNQXHFOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(Cl)(Cl)Cl)C

Origin of Product

United States

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